(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S3/c1-2-29-22(28)19-15-8-3-4-9-16(15)32-20(19)24-18(26)10-5-11-25-21(27)17(33-23(25)31)13-14-7-6-12-30-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,24,26)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCUORNPWXMNV-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties, including thiazolidinone and benzo[b]thiophene structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a furan moiety linked to a thiazolidinone derivative, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Molecular Formula : C19H22N2O4S2
- Molecular Weight : 402.52 g/mol
- Key Functional Groups :
- Thiazolidinone ring
- Furan substituent
- Amide linkage
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The presence of the furan ring enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways. For instance:
- In vitro studies demonstrated that similar thiazolidinone derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazolidinone core has been associated with anticancer effects through multiple mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce G1 phase arrest in cancer cells, inhibiting proliferation .
- Apoptosis Induction : Research indicates that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Animal models have shown reduced inflammation markers upon administration of thiazolidinone derivatives .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that introduce various functional groups critical for its biological activity. Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound:
- Thiazolidinone Modification : Altering substituents on the thiazolidinone ring can enhance antimicrobial activity.
- Furan Substitution : Variations in the furan moiety can affect the compound's interaction with biological targets.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with (Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
- Antimicrobial Activity : Compounds containing furan and thiazolidinone moieties have shown significant antibacterial and antifungal properties. For instance, derivatives of thiazolidinones have been reported to exhibit activity against a range of pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Studies indicate that similar thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo .
Material Science Applications
In addition to biological applications, this compound may find applications in material science:
- Polymer Chemistry : The compound's unique structure can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
- Organic Electronics : Its electronic properties may be harnessed in the development of organic semiconductors or photovoltaic materials due to the presence of conjugated systems within its structure.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal reported that specific derivatives of thiazolidinones induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that compounds with furan substitutions showed enhanced cytotoxicity compared to their non-furan counterparts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone Derivatives
Key Compounds (from ):
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h)
Structural Insights :
Tetrahydrobenzo[b]thiophene Derivatives
Key Compound (from ):
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Functional Comparison :
- Compound 6o’s 4-hydroxyphenyl group may confer antioxidant properties, whereas the target’s thioxothiazolidinone moiety could enhance metal-binding or enzyme-inhibitory activity.
1,2,4-Triazole-Thiones (from )
Compounds 7–9 feature a triazole-thione core with sulfonylphenyl and difluorophenyl groups.
Key Difference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
